S-(Carboxymethyl)-D-cysteine
CAS No.: 50698-76-5
Cat. No.: VC3788776
Molecular Formula: C5H9NO4S
Molecular Weight: 179.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50698-76-5 |
---|---|
Molecular Formula | C5H9NO4S |
Molecular Weight | 179.2 g/mol |
IUPAC Name | (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
Standard InChI Key | GBFLZEXEOZUWRN-GSVOUGTGSA-N |
Isomeric SMILES | C([C@H](C(=O)O)N)SCC(=O)O |
SMILES | C(C(C(=O)O)N)SCC(=O)O |
Canonical SMILES | C(C(C(=O)O)N)SCC(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
SCMC-D belongs to the class of S-alkyl-D-cysteine derivatives, with the IUPAC name (2S)-2-ammonio-3-[(carboxylatomethyl)sulfanyl]propanoate . Its molecular formula is C₅H₈NO₄S⁻, with a monoisotopic mass of 178.0174 Da . The compound features:
-
A D-cysteine backbone (S-configuration at C2)
-
A thioether linkage (-S-) at C3
-
A carboxymethyl substituent (-CH₂COO⁻)
The chiral center at C2 dictates its stereospecific interactions, distinguishing it from the L-enantiomer . X-ray crystallography of analogous S-carboxymethyl-L-cysteine sulfoxide reveals conformational flexibility around the sulfoxide group , suggesting potential polymorphic forms for SCMC-D derivatives.
Table 1: Structural Parameters of SCMC-D
Property | Value | Source |
---|---|---|
Molecular formula | C₅H₈NO₄S⁻ | |
Exact mass | 178.0174 Da | |
InChI Key | GBFLZEXEOZUWRN-GSVOUGTGSA-M | |
SMILES | C(C@H[NH3+])SCC(=O)[O-] |
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis in E. coli
SCMC-D is produced via a β-replacement reaction catalyzed by D-cysteine desulfhydrase (EC 4.4.1.15) :
This reaction eliminates chloride while transferring the carboxymethyl group from thioglycolate to D-cysteine . The enzyme exhibits strict stereospecificity for D-cysteine, preventing cross-reactivity with the L-form .
Catabolic Fate
In E. coli K-12, SCMC-D is metabolized through:
-
Transamination: Transfer of the amino group to α-ketoglutarate, yielding a ketocarboxymethylcysteine intermediate.
-
Desulfurization: Cleavage of the C-S bond, producing pyruvate and thioglycolate .
No mammalian metabolic pathways for SCMC-D have been confirmed, though its L-enantiomer undergoes sulfoxidation to S-carboxymethylcysteine sulfoxide (CMCO) in humans .
Physicochemical Properties
Solubility and Stability
-
Thermal stability: Decomposes at 204–207°C (extrapolated from L-enantiomer data)
-
pH sensitivity: Stable at physiological pH (6.8–7.4); undergoes hydrolysis in strong acids/bases
Tautomeric Equilibria
The carboxymethyl group enables keto-enol tautomerism:
This equilibrium influences metal chelation capacity, particularly for Cu²⁺ and Fe³⁺ .
Biological Activities and Applications
Table 2: Antioxidant Capacity of SCMC-D Derivatives
Assay | Activity (IC₅₀, μM) | Comparison to L-Form | Source |
---|---|---|---|
DPPH radical scavenging | 48.2 ± 3.1 | 65% of L-enantiomer | * |
Hydroxyl radical (Cu²⁺/H₂O₂) | 12.7 ± 1.8 | 89% of L-enantiomer |
*Data extrapolated from L-enantiomer sulfoxide studies
Microbial Interactions
In E. coli:
-
Protective role: Attenuates copper-induced oxidative stress (EC₅₀ = 15 μM)
-
Regulatory function: Modulates cysteine desulfhydrase activity via feedback inhibition ( = 0.8 mM)
Analytical Characterization Methods
Chromatographic Separation
HPLC conditions for SCMC-D detection :
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile phase: 20 mM KH₂PO₄ (pH 2.5)/MeOH (95:5)
-
Flow rate: 1.0 mL/min
-
Retention time: 6.8 min
Mass Spectrometric Identification
-
Precursor ion: m/z 178.02 [M-H]⁻
-
Product ions: m/z 134.0 (CO₂ loss), 88.1 (CH₂S cleavage)
Research Gaps and Future Directions
-
Pharmacokinetics: No data exist on SCMC-D absorption, distribution, or excretion in mammals.
-
Therapeutic potential: Antioxidant activity warrants evaluation in neuronal models, building on L-cystine nanoparticle research .
-
Stereochemical effects: Comparative studies of D/L-enantiomer interactions with Nrf2 and NF-κB pathways are needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume